Cas no 104472-68-6 (Typhaneoside)

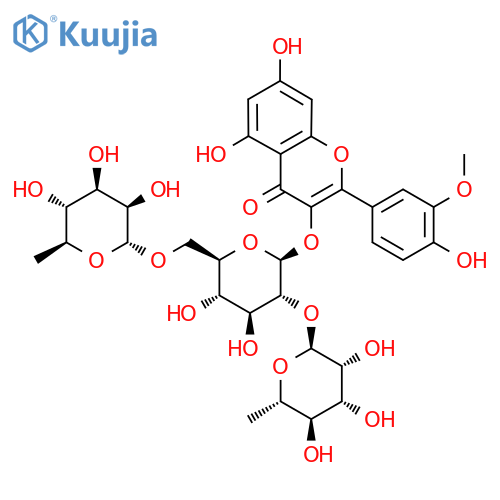

Typhaneoside structure

商品名:Typhaneoside

CAS番号:104472-68-6

MF:C34H42O20

メガワット:770.685292720795

MDL:MFCD31654299

CID:62484

PubChem ID:44566503

Typhaneoside 化学的及び物理的性質

名前と識別子

-

- Typhaneoside

- 3-[(3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6- methyl-oxan-2-yl]oxy-6-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-ox an-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxy-p henyl)chromen-4-one

- 3-((O-6-Deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

- Isorhamnetin3-O-(2',6'-di-O-α-L-rhamnopyranosyl)- β-D-glucopyranoside

- 3-[(3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-m

- TYPHANEOSIDE(P)

- I07-0144

- N1474

- [ "" ]

- Aervitrin

- Isorhamnetin3-O-(2'',6''-di-O-α-L-rhamnopyranosyl)- β-D-glucopyranoside

- EX-A8003M

- CCG-270457

- 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

- AKOS037514873

- CS-0009730

- CHEBI:191968

- CHEMBL450526

- 104472-68-6

- s9076

- HY-N0712

- 3-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

- CID 44566503

- FT-0689385

- Isorhamnetin 3-(2''-rhamnosylrutinoside)

- Isorhamnetin 3-rhamnosyl-(1->2)-[rhamnosyl-(1->6)-galactoside]

- 3,4',5,7-Tetrahydroxy 3'-methoxyflavone 3-(2''-rhamnosylrutinoside)

- 3-((O-6-Deoxy-a-L-mannopyrosanosyl-(1-2)-O-(6-deoxy-a-L-mannopyranosyl-(1-6))-ss-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

-

- MDL: MFCD31654299

- インチ: 1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1

- InChIKey: POMAQDQEVHXLGT-QDYYQVSOSA-N

- ほほえんだ: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@H]1[C@H](OC2C(C3C(=CC(=CC=3OC=2C2C=CC(=C(C=2)OC)O)O)O)=O)O[C@H](CO[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@H]([C@@H]1O)O

計算された属性

- せいみつぶんしりょう: 770.22700

- どういたいしつりょう: 770.22694372 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 11

- 水素結合受容体数: 20

- 重原子数: 54

- 回転可能化学結合数: 9

- 複雑さ: 1320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 14

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 770.7

- 疎水性パラメータ計算基準値(XlogP): -2.1

- トポロジー分子極性表面積: 313Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.731

- ゆうかいてん: No data available

- ふってん: 1064.994℃ at 760 mmHg

- フラッシュポイント: 332.6±27.8 °C

- 屈折率: 1.716

- PSA: 317.35000

- LogP: -2.53230

Typhaneoside セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD78951)

Typhaneoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCX-020-20 mg |

typhaneoside |

104472-68-6 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4392-20mg |

Typhaneoside |

104472-68-6 | 98% | 20mg |

¥2169.00 | 2023-09-07 | |

| TargetMol Chemicals | T3800-50mg |

Typhaneoside |

104472-68-6 | 99.95% | 50mg |

¥ 1970 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3800-25 mg |

Typhaneoside |

104472-68-6 | 99.68% | 25mg |

¥1780.00 | 2022-04-26 | |

| ChemScence | CS-0009730-10mg |

Typhaneoside |

104472-68-6 | 99.74% | 10mg |

$100.0 | 2022-04-28 | |

| ChemFaces | CFN98146-20mg |

Typhaneoside |

104472-68-6 | >=98% | 20mg |

$100 | 2023-09-19 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0333-20mg |

Typhaneoside |

104472-68-6 | HPLC≥98% | 20mg |

¥980元 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T31410-20mg |

Typhaneoside |

104472-68-6 | ,HPLC≥98% | 20mg |

¥618.0 | 2023-09-06 | |

| TRC | T947750-250mg |

Typhaneoside |

104472-68-6 | 250mg |

$ 1162.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D659325-20mg |

Typhaneoside |

104472-68-6 | 98% | 20mg |

$660 | 2024-05-25 |

Typhaneoside 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

104472-68-6 (Typhaneoside) 関連製品

- 5041-82-7(Isorhamnetin-3-O-glucoside)

- 119725-29-0(4H-1-Benzopyran-4-one,3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-b-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-(9CI))

- 520-32-1(Tricin)

- 7085-55-4(Troxerutin)

- 604-80-8(Narcissin)

- 103839-19-6(4H-1-Benzopyran-4-one,3-(b-D-galactopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-)

- 55033-90-4(Isorhamnetin-3-O-neohespeidoside)

- 31511-30-5(-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, tris(2-hydroxyethyl) ether)

- 107740-46-5(Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside)

- 145937-28-6(4H-1-Benzopyran-4-one,3-[(2-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:104472-68-6)Typhaneoside

清らかである:99%

はかる:100mg

価格 ($):385.0